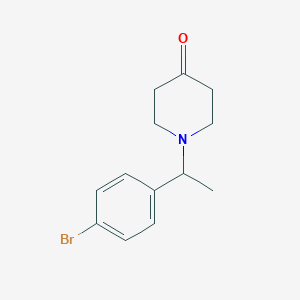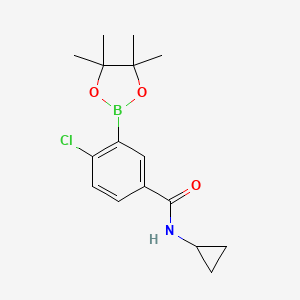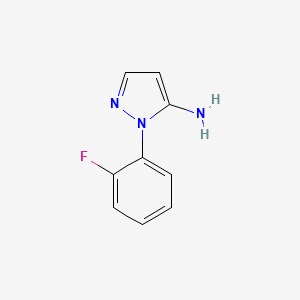
1-(2-氟苯基)-1H-吡唑-5-胺
描述
“1-(2-fluorophenyl)-1H-pyrazol-5-amine” is a chemical compound with the empirical formula C9H7FN2 . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of “1-(2-fluorophenyl)-1H-pyrazol-5-amine” can be achieved through a series of chemical reactions. One of the methods involves the use of 1,3-dipolar cycloaddition of the corresponding sydnones . The sydnones are synthesized from N-nitroso-2-fluorophenylglycines and are characterized by NMR spectroscopy .Molecular Structure Analysis
The molecular structure of “1-(2-fluorophenyl)-1H-pyrazol-5-amine” is characterized by a pyrazole ring attached to a fluorophenyl group. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “1-(2-fluorophenyl)-1H-pyrazol-5-amine” are primarily based on its pyrazole core. Pyrazoles can undergo various reactions such as 1,3-dipolar cycloadditions . In the case of “1-(2-fluorophenyl)-1H-pyrazol-5-amine”, it is synthesized through a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .科学研究应用
制药化学中的合成
1-(2-氟苯基)-1H-吡唑-5-胺已在制药化学的各种合成工艺中得到利用。一个值得注意的应用是在新型抗菌噁唑烷酮的大规模合成中。该化合物作为这些抗菌剂合成中的关键中间体,突出了其在新治疗药物开发中的重要性(Yang 等,2014 年)。
荧光和有机发光二极管
该化合物在合成氮杂环化合物中也发挥作用,例如 1H-吡唑并[3,4-b]喹啉(PQ),其特征是高荧光强度。这些化合物已被测试为有机发光二极管(OLED)的发射器,表明该化合物与材料科学和电子设备制造有关(Szlachcic 等,2017 年)。
癌症研究
在癌症研究中,1-(2-氟苯基)-1H-吡唑-5-胺的衍生物已显示出对重要癌症激酶的活性。这表明该化合物在开发新的癌症治疗方法中具有潜力,尤其是在靶向治疗中(Abu Thaher 等,2012 年)。
药物发现
该化合物还促进了杂环亚胺酮胺类库的创建,它们是药物发现的有希望的候选者。它在高效、环境友好的合成工艺中的作用强调了其在新药可持续发展中的重要性(Yu 等,2013 年)。
抗菌应用
1-(2-氟苯基)-1H-吡唑-5-胺的衍生物已被合成并显示出显着的抗菌和抗真菌活性。这一发现对于开发新的抗菌剂以对抗传染病至关重要(Ragavan 等,2010 年)。
安全和危害
The safety data sheet for a related compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation . It is advised to handle the compound with appropriate protective measures and in a well-ventilated area .
未来方向
The future directions for the research and development of “1-(2-fluorophenyl)-1H-pyrazol-5-amine” and its derivatives could involve exploring their potential applications in various fields. For instance, pyrazole derivatives are known to exhibit a wide range of biological activities, which makes them potential candidates for the development of new pharmaceuticals .
作用机制
Target of Action
Similar compounds such as “1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1h-pyrrol-3-yl]-n-methylmethanamine fumarate (tak-438)” have been identified as potassium-competitive acid blockers (p-cabs) . These compounds inhibit the H+,K±ATPase enzyme, which plays a crucial role in gastric acid secretion .
Mode of Action
Similar compounds like tak-438 work by competitively inhibiting the proton pump (h+,k±atpase) in a reversible manner . This inhibition reduces gastric acid secretion, which can be beneficial in the treatment of acid-related diseases .
Biochemical Pathways
Compounds with similar structures, such as tak-438, affect the pathway of gastric acid secretion by inhibiting the h+,k±atpase enzyme . This enzyme is crucial in the final step of gastric acid production, and its inhibition leads to decreased acid secretion .
Result of Action
Similar compounds like tak-438 have been shown to inhibit gastric acid secretion effectively . This could potentially lead to relief from symptoms associated with acid-related diseases .
生化分析
Biochemical Properties
1-(2-Fluorophenyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in signal transduction pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity. For instance, 1-(2-Fluorophenyl)-1H-pyrazol-5-amine has been observed to inhibit certain cytochrome P450 enzymes, which can affect the metabolism of other compounds within the cell .
Cellular Effects
The effects of 1-(2-Fluorophenyl)-1H-pyrazol-5-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, 1-(2-Fluorophenyl)-1H-pyrazol-5-amine can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 1-(2-Fluorophenyl)-1H-pyrazol-5-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways. Additionally, 1-(2-Fluorophenyl)-1H-pyrazol-5-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Fluorophenyl)-1H-pyrazol-5-amine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range produces significant biological effects, while doses outside this range may have minimal or no impact .
Metabolic Pathways
1-(2-Fluorophenyl)-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the overall bioavailability and activity of the compound within the organism .
Transport and Distribution
Within cells and tissues, 1-(2-Fluorophenyl)-1H-pyrazol-5-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the compound may be actively transported into specific cellular compartments or tissues, where it can exert its effects more effectively .
Subcellular Localization
The subcellular localization of 1-(2-Fluorophenyl)-1H-pyrazol-5-amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization can determine the compound’s impact on cellular processes and overall cellular health .
属性
IUPAC Name |
2-(2-fluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBAKYJYWFXPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


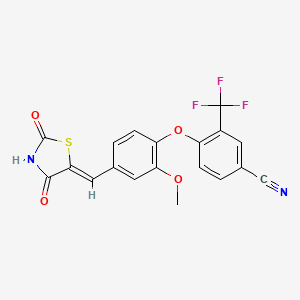

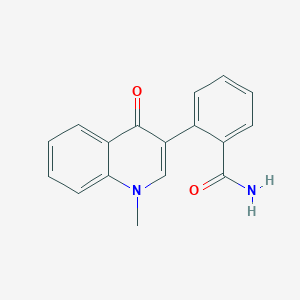
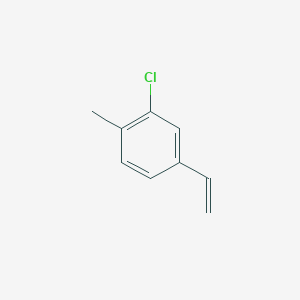
![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)
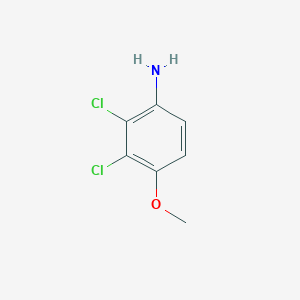
![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)
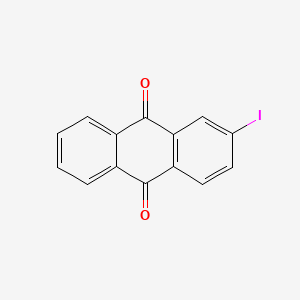
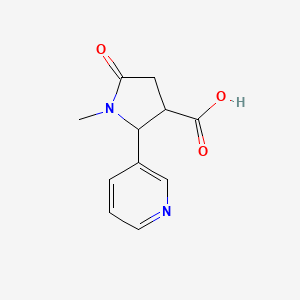
![1-(Benzo[b]thiophen-7-yl)piperazine](/img/structure/B3078889.png)
![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)
